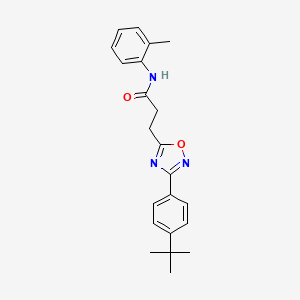
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBOA belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. By binding to the transporter protein, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide prevents the uptake of glutamate into the astrocytes, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to increased neuronal excitability and potential neurotoxicity.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been found to exhibit a range of biochemical and physiological effects, including increased neuronal excitability, neurotoxicity, and potential neuroprotective effects. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has also been found to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin.
Advantages and Limitations for Lab Experiments
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has several advantages and limitations for lab experiments. One advantage is its potency as a glutamate transporter inhibitor, which allows for the study of glutamate-mediated neuronal signaling and potential neurotoxicity. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide also has limitations, including its potential toxicity and lack of specificity for the EAAT2 transporter subtype.
Future Directions
There are several future directions for the study of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and its potential therapeutic applications. One direction is the development of more specific and potent glutamate transporter inhibitors that can target specific transporter subtypes. Another direction is the study of the potential neuroprotective effects of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and its derivatives in various neurological disorders. Additionally, the use of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide as a tool for studying glutamate-mediated neuronal signaling and potential neurotoxicity in vitro and in vivo is an area of continued research.
Synthesis Methods
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-tert-butylphenylhydrazine with 5-chloro-2-nitrobenzoic acid followed by reduction and cyclization with thionyl chloride.
Scientific Research Applications
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been found to be a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. By inhibiting glutamate transporters, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can increase the concentration of glutamate in the synaptic cleft, which can lead to increased neuronal excitability and potential neurotoxicity.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-5-6-8-18(15)23-19(26)13-14-20-24-21(25-27-20)16-9-11-17(12-10-16)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUQQCMHPCRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)

![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)



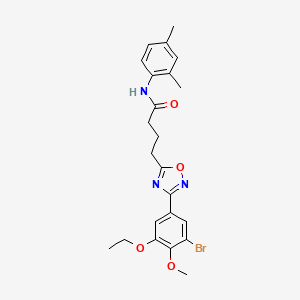
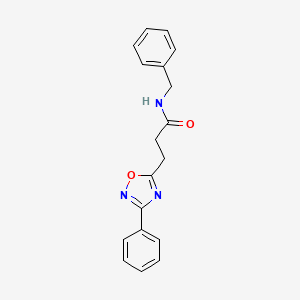
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
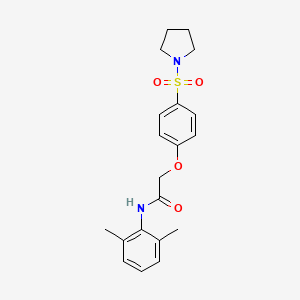
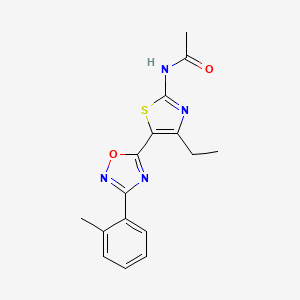
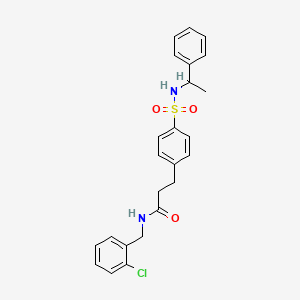

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)